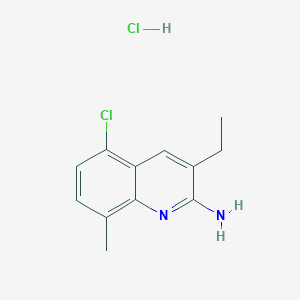

2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1170892-50-8 |

|---|---|

Molecular Formula |

C12H14Cl2N2 |

Molecular Weight |

257.16 g/mol |

IUPAC Name |

5-chloro-3-ethyl-8-methylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H13ClN2.ClH/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14;/h4-6H,3H2,1-2H3,(H2,14,15);1H |

InChI Key |

DIOQONFBNLCDCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Multi-Step Synthesis via Chlorination and Amination

This method involves the following key steps:

Formation of the Quinoline Ring : The initial step usually involves constructing the quinoline framework through a condensation reaction between an appropriate aniline derivative and a carbonyl compound.

Chlorination : The introduction of chlorine is achieved through electrophilic aromatic substitution, where chlorinating agents such as phosphorus pentachloride or sulfuryl chloride may be utilized.

Amination : Following chlorination, an amino group is introduced using an amine reagent, often under acidic conditions to facilitate protonation and enhance nucleophilicity.

Hydrochloride Formation : The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Method 2: Direct Synthesis from Precursor Compounds

Another approach is to use specific precursor compounds that already contain necessary functional groups. The process generally includes:

Starting Materials : Utilizing compounds such as 3-ethyl-8-methylquinoline and chlorinating agents directly in a one-pot reaction.

Reaction Conditions : Controlled temperature and solvent conditions are critical, often requiring polar solvents like dimethylformamide or acetonitrile to ensure solubility and reactivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Multi-Step Synthesis | High yield; well-established protocols | Requires multiple purification steps; time-consuming |

| Direct Synthesis | Simpler procedure; fewer steps | May yield lower purity; less control over side reactions |

Recent studies have focused on optimizing these synthesis methods for better efficiency and yield. For instance, one study demonstrated that adjusting reaction parameters such as temperature and concentration significantly improved yields of up to 95% with high purity levels (HPLC purity > 98%) when using a controlled chlorination followed by amination approach.

The preparation of 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride is a complex process that can be approached through various synthetic routes. Each method has its own set of advantages and challenges, with ongoing research aimed at refining these processes for improved efficiency and environmental sustainability. Understanding these methods is crucial for advancing applications in pharmaceuticals and other fields where quinoline derivatives play a vital role.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 2 and chloro substituent at position 5 serve as primary reactive sites:

Amino Group Reactivity

-

Acts as a nucleophile in alkylation and acylation reactions. For example, reaction with acyl chlorides or anhydrides forms amide derivatives.

-

Participates in Mannich reactions with formaldehyde and secondary amines to generate tertiary amine products .

Chloro Group Reactivity

-

Undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols under basic conditions. For instance:

This reaction is enhanced by electron-donating groups (e.g., amino) on the quinoline ring .

Schiff Base Formation

The amino group condenses with aldehydes or ketones to form Schiff bases , which are intermediates for synthesizing heterocyclic compounds:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .

-

Example:

These products exhibit enhanced antimicrobial and antitumor activities .

Metal Chelation

The compound acts as a bidentate ligand , coordinating metal ions via the amino and quinoline nitrogen atoms:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺), influencing redox properties and biological activity .

-

Chelation enhances solubility in polar solvents and modulates pharmacological effects, such as enzyme inhibition .

| Metal Ion | Coordination Site | Application Example |

|---|---|---|

| Cu²⁺ | N (quinoline), NH₂ | Antimicrobial agents |

| Zn²⁺ | N (quinoline), Cl | Anticancer research |

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation or nitration at positions activated by electron-donating groups:

-

Bromination with NBS (N-bromosuccinimide) selectively substitutes hydrogen at position 7 .

-

Nitration with mixed acid (HNO₃/H₂SO₄) introduces nitro groups, which can be reduced to amines for further functionalization .

Cross-Coupling Reactions

The chloro group enables Suzuki-Miyaura or Ullmann-type couplings with aryl boronic acids or amines:

-

Palladium-catalyzed coupling with aryl boronic acids forms biaryl derivatives, expanding π-conjugation for material science applications .

-

Example:

Acid/Base-Mediated Rearrangements

-

In acidic media, the hydrochloride salt dissociates, regenerating the free base for further reactions.

-

Under strong alkaline conditions, Smiles rearrangements may occur, altering substituent positions on the quinoline ring .

Key Research Findings

-

Derivatives synthesized via Schiff base formation exhibited MIC values of 4–16 µg/mL against drug-resistant bacterial strains, outperforming standard ciprofloxacin in some cases .

-

Metal complexes demonstrated 63.8–89.1% inhibition of human butyrylcholinesterase (hBChE), suggesting potential for treating neurodegenerative diseases .

This compound’s versatility in substitution, chelation, and cyclization reactions positions it as a critical scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H13ClN2·HCl and a molecular weight of approximately 222.72 g/mol. The quinoline ring structure, characterized by its bicyclic aromatic system, is pivotal to its reactivity and biological interactions. The presence of an amino group at the second position, an ethyl group at the third position, and a methyl group at the eighth position enhances its potential applications.

Antimicrobial Activity

Research has indicated that 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives of this compound can inhibit bacterial growth with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4–16 | 0.125–0.5 |

| Escherichia coli | 1 × 10^-6 | 0.125–0.5 |

| Klebsiella pneumoniae | 1 × 10^-5 | 0.125–0.5 |

These findings suggest that the compound may serve as a lead molecule for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can inhibit specific enzymes associated with cancer pathways, making it a candidate for further exploration in cancer therapy. Notably, compounds with similar quinoline structures have been linked to enzyme inhibition that disrupts tumor growth.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic efficacy. Interaction studies have shown that this compound can bind to various biological targets, including:

- Enzymes involved in metabolic pathways

- Receptors associated with disease processes

These interactions may lead to inhibitory effects on specific biological functions, highlighting the compound's significance in drug development.

Synthesis and Derivative Development

Several synthesis methods have been explored for producing this compound and its derivatives. These methods allow for precise control over the substitution patterns on the quinoline ring, which is essential for enhancing biological activity.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results demonstrated significant inhibition compared to conventional antibiotics, indicating potential as a broad-spectrum antibacterial agent.

Case Study: Cancer Pathway Inhibition

Another investigation focused on the anticancer properties of this compound in vitro, where it was found to inhibit key enzymes involved in cancer cell proliferation. The study suggested that further development could lead to novel therapeutic agents targeting specific cancer types.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride

- CAS Number: 1170892-50-8 (as per Santa Cruz Biotechnology) .

- Molecular Formula : C₁₃H₁₆Cl₂N₂ (calculated from structural analogues ).

- Molecular Weight : ~271.19 g/mol (derived from similar compounds ).

Structural Features: The compound consists of a quinoline backbone substituted with:

- A chlorine atom at position 3.

- An ethyl group (-CH₂CH₃) at position 2.

- A methyl group (-CH₃) at position 6.

- An amino group (-NH₂) at position 2. The hydrochloride salt enhances solubility in polar solvents.

Applications: Quinoline derivatives are widely studied for pharmacological properties, including antimalarial, antibacterial, and anticancer activities .

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Key Properties

Structural and Functional Insights

Alkyl Chain Modifications: The ethyl group (C₂H₅) in the target compound balances lipophilicity and steric effects. Replacing ethyl with propyl (C₃H₇) increases molecular weight and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Amino vs. This property is exploited in catalysis or metallodrug design .

Hydroxyquinoline Derivatives: The dihydrochloride salt of 5-amino-8-hydroxyquinoline highlights how polar groups (e.g., -OH) enhance solubility but may limit blood-brain barrier penetration. Such compounds are often used as antiseptics or antifungal agents .

Crystallographic and Physicochemical Behavior

- Crystal Packing: Quinoline derivatives often exhibit planar ring systems with intermolecular hydrogen bonding. For example, N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline forms zig-zag layers via N–H⋯N interactions . Similar packing may influence the crystallinity and stability of the target compound.

- Twinning: Some quinoline crystals (e.g., in ) form inversion twins, impacting diffraction data quality. Refinement tools like SHELXL are critical for resolving such structures .

Biological Activity

2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, with a molecular formula of C₁₂H₁₄Cl₂N₂, exhibits a unique structure characterized by a quinoline ring and several functional groups that contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure includes:

- An amino group that facilitates nucleophilic substitutions.

- A chloro group that can undergo hydrolysis or substitution reactions.

- An ethyl and methyl group that influence its lipophilicity and overall biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism of action is believed to involve interference with cellular processes or enzyme inhibition. For instance, it has been noted for its inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Properties

The quinoline structure is often associated with anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved.

Enzyme Inhibition

The compound has been reported to interact with various enzymes, potentially leading to inhibitory effects on critical biological functions. This characteristic makes it a candidate for drug development targeting specific diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method, showing promising results against both susceptible and drug-resistant strains.

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 0.125 |

| Escherichia coli | 8 | 0.125 |

| Klebsiella pneumoniae | 16 | 0.25 |

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to:

- Inhibit DNA synthesis in rapidly dividing cells.

- Disrupt cellular signaling pathways , particularly those involved in cell survival and proliferation.

- Act as a metal chelator , which may enhance its efficacy against certain pathogens or cancer cells by disrupting metal-dependent enzymatic processes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride, and how is purity validated?

- Methodology : Begin with a substituted quinoline precursor (e.g., 2-chloro-8-methyl-3-formylquinoline). Perform reductive amination using sodium cyanoborohydride (NaBHCN) at pH ≈ 6 to reduce imine intermediates to amines. Purify via recrystallization or column chromatography. Validate purity using HPLC (>95% assay, as per similar quinoline derivatives ), H/C NMR for structural confirmation, and X-ray crystallography for absolute configuration .

Q. What safety protocols should be followed when handling this compound during synthesis?

- Guidelines : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents and dispose as hazardous waste. Refer to analogous quinoline safety skin/eye irritation precautions and respiratory protection .

Q. How should this compound be stored to ensure long-term stability?

- Recommendations : Store in airtight, light-resistant containers under inert gas (e.g., N) at 2–8°C. Desiccate to prevent hygroscopic degradation, as moisture may hydrolyze the hydrochloride salt .

Q. What analytical techniques confirm the absence of isomeric or synthetic byproducts?

- Approach : Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) to separate enantiomers. Compare retention times with standards. Mass spectrometry (HRMS) identifies molecular ions, while H-H COSY and NOESY NMR resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Resolution Strategy : Cross-validate X-ray crystallography (for solid-state conformation) with solution-state NMR (e.g., H-N HMBC for amine proton coupling). Consider crystal packing effects, which may cause deviations in bond angles vs. solution structures .

Q. What strategies optimize reaction yields in reductive amination for this compound?

- Optimization : Adjust pH to 6–7 to stabilize the imine intermediate. Use methanol or ethanol as solvents for better NaBHCN solubility. Optimize stoichiometry (1.2–1.5 eq. amine precursor) and reaction time (monitor via TLC). Catalytic acid (e.g., acetic acid) may accelerate imine formation .

Q. How do substituent positions (e.g., chloro, ethyl, methyl) influence biological activity?

- Analysis : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations. Use computational docking (e.g., AutoDock) to predict binding to biological targets (e.g., quinoline-binding enzymes). Compare IC values in enzyme inhibition assays .

Q. How can thermal decomposition profiles be interpreted to assess stability under storage conditions?

- Techniques : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Use evolved gas analysis (EGA-MS) to detect volatile byproducts (e.g., HCl release). Correlate with accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.